molecular formula C7H5ClFNO2 B1271950 6-Amino-2-chloro-3-fluorobenzoic acid CAS No. 681459-97-2

6-Amino-2-chloro-3-fluorobenzoic acid

Cat. No. B1271950
M. Wt: 189.57 g/mol
InChI Key: FXHGYJZVTVDARS-UHFFFAOYSA-N
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Description

6-Amino-2-chloro-3-fluorobenzoic acid is a compound that is structurally related to various benzoic acid derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential biological activities. Although the specific compound is not directly studied in the provided papers, related compounds such as 2-amino-6-fluorobenzothiazole and 6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles have been investigated for their vibrational, nuclear magnetic resonance, and electronic spectra, as well as for their antifungal activities against strains of Candida albicans . Additionally, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid has been reported, which shares some structural similarities with 6-Amino-2-chloro-3-fluorobenzoic acid .

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including protection of functional groups, introduction of halogen ions, and subsequent deprotection. For example, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid includes carboxyl group protection, diazotization, iodosubstitution, and deprotection, resulting in a high-purity product suitable for commercial scale production . This suggests that a similar approach could be applied to synthesize 6-Amino-2-chloro-3-fluorobenzoic acid, with appropriate modifications to introduce the correct halogen substituents and protect the amino group during the reaction.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be extensively analyzed using various spectroscopic techniques. For instance, 2-amino-6-fluorobenzothiazole was studied using FT-IR, FT-Raman, 1H and 13C NMR, and UV-Visible spectroscopy. Quantum chemical calculations, including ab initio and DFT, were performed to determine structural parameters, vibrational frequencies, and electronic properties . These methods could be similarly applied to 6-Amino-2-chloro-3-fluorobenzoic acid to gain insights into its molecular structure and the effects of substituents on its properties.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by the presence of different substituents on the aromatic ring. Although the provided papers do not directly address the chemical reactions of 6-Amino-2-chloro-3-fluorobenzoic acid, they do provide insights into the reactivity of structurally similar compounds. For example, the introduction of fluoro and amino groups can affect the skeletal modes of the molecule, as well as the proton chemical shifts in NMR spectroscopy . This information can be useful in predicting the reactivity of 6-Amino-2-chloro-3-fluorobenzoic acid in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be deduced from their molecular structure and the nature of their substituents. The vibrational spectroscopy data, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies provide valuable information about the stability and reactivity of these compounds . Additionally, the antifungal activity of related compounds indicates potential biological applications, which could also be relevant for 6-Amino-2-chloro-3-fluorobenzoic acid . The synthesis method reported for 2-fluoro-6-iodobenzoic acid, with its high yield and purity, suggests that the physical properties of the compound are suitable for practical applications .

Scientific Research Applications

Herbicidal Activity

6-Amino-2-chloro-3-fluorobenzoic acid and its derivatives demonstrate potential applications in herbicides. Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea, derived from 3-chloro-4-fluorobenzoic acid, and revealed its herbicidal activity in preliminary biological tests. The compound's structure was determined by IR, 1H NMR, and elemental analysis, confirming its potential use in agricultural weed control Chemistry World.

Antibacterial Agents

The compound's derivatives have also been explored for their antibacterial properties. B. S. Holla, K. Bhat, and N. S. Shetty (2003) synthesized new fluorine-containing thiadiazolotriazinones using 4-fluoro-3-(Phenoxy)phenyl, 4-fluorophen-yl groups, and other related compounds. These synthesized compounds demonstrated promising antibacterial activity, indicating the potential use of 6-Amino-2-chloro-3-fluorobenzoic acid derivatives in developing new antibacterial agents Phosphorus, Sulfur, and Silicon and the Related Elements.

Organic Synthesis and Chemical Analysis

In the domain of organic synthesis and chemical analysis, M. Kollmar, R. Parlitz, S. Oevers, and G. Helmchen (2003) conducted a study on 2-Amino-3-fluorobenzoic acid, discussing its various chemical properties and applications in synthesis processes. This research provides insights into the chemical behavior and potential applications of the compound in various synthesis and analytical procedures Organic Syntheses.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-amino-2-chloro-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHGYJZVTVDARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-chloro-3-fluorobenzoic acid

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